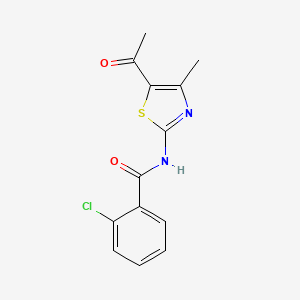

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chlorobenzamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2S/c1-7-11(8(2)17)19-13(15-7)16-12(18)9-5-3-4-6-10(9)14/h3-6H,1-2H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTVXCMTCQZIPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2Cl)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-acetyl-4-methylthiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

2-chlorobenzoyl chloride+5-acetyl-4-methylthiazoletriethylaminethis compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The chlorobenzamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like primary or secondary amines, thiols, or alkoxides in the presence of a base.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or thiazole derivatives.

Scientific Research Applications

The compound has shown promising biological activities, particularly in the following areas:

Anticancer Properties

Research indicates that derivatives of thiazole compounds exhibit anticancer activities. For instance, compounds similar to N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chlorobenzamide have been studied for their effects on various cancer cell lines. Thiazole derivatives have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that thiazole derivatives can exhibit significant activity against drug-resistant strains of bacteria and fungi. This includes efficacy against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium, highlighting its potential as a new class of antimicrobial agents .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of thiazole compounds. Specifically, this compound may influence pathways associated with neurodegenerative diseases such as Alzheimer's disease. Research suggests that thiazole derivatives can inhibit enzymes involved in amyloid-beta aggregation and tau phosphorylation, which are critical processes in Alzheimer's pathology .

General Synthetic Route

A common method involves the condensation of 5-acetyl-4-methylthiazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction typically proceeds under controlled temperature conditions to yield the desired amide product.

Optimization Techniques

Recent studies have focused on optimizing synthesis methods to improve yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions are being explored to enhance efficiency and reduce environmental impact .

Therapeutic Applications

The therapeutic applications of this compound span several domains:

Cancer Treatment

Due to its anticancer properties, this compound holds promise for developing new cancer therapies targeting specific kinases involved in tumor growth and metastasis . Its ability to inhibit protein kinases could be leveraged in combination therapies for more effective cancer treatment regimens.

Antimicrobial Treatments

Given its antimicrobial activity, there is potential for this compound to be developed into a treatment option for infections caused by resistant bacterial strains. This is particularly relevant in an era where antibiotic resistance poses a significant public health challenge .

Neurological Disorders

The neuroprotective effects suggest that this compound could be explored further as a therapeutic candidate for neurodegenerative disorders like Alzheimer's disease. Its multitarget approach may provide a novel strategy for managing complex diseases that involve multiple pathological processes .

Data Table: Summary of Applications

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Anticancer | Chemotherapeutic agent | Induces apoptosis in cancer cells |

| Antimicrobial | Treatment for drug-resistant infections | Effective against MRSA and VRE |

| Neuroprotection | Potential treatment for Alzheimer's disease | Inhibits amyloid-beta aggregation |

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The thiazole ring and the chlorobenzamide moiety play crucial roles in binding to these targets, resulting in the inhibition or activation of specific biological processes. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomers

- N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-4-chlorobenzamide

- Structural Difference : Chlorine substituent at the para-position (4-chloro) on the benzamide ring vs. ortho (2-chloro) in the target compound.

- Impact : The para-chloro isomer (CAS 303127-33-5) exhibits similar molecular weight (294.753 g/mol) but may differ in solubility and binding affinity due to altered electronic effects. The ortho-chloro group in the target compound could enhance steric hindrance, affecting interactions with biological targets .

Substituent Variations on the Benzamide Ring

- N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)prop-2-enamide Structural Difference: Replacement of 2-chlorobenzamide with a 4-methylphenyl propenamide group. The methyl group may enhance lipophilicity compared to the chloro substituent .

- 5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide Structural Difference: Incorporation of a nitro group at the 2-position and a methoxy group on the benzamide ring. Impact: The nitro group is a strong electron-withdrawing group, which may increase reactivity in redox environments.

Modifications on the Thiazole Ring

- N-(5-(tert-Butyl)-4-methyl-1,3-thiazol-2-yl)-2-chlorobenzamide Structural Difference: Substitution of the acetyl group with a tert-butyl group.

- N-(5-((1H-1,2,4-Triazol-1-yl)methyl)-4-tert-butylthiazol-2-yl)-2-chlorobenzamide

Physical Properties

Anticancer Potential

Antimicrobial Activity

- N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides : Exhibited MIC values of 25–50 μg/mL against Gram-negative bacteria .

Biological Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chlorobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with 5-acetyl-4-methylthiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product. The chemical structure can be represented as follows:

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Thiazole derivatives are known for their ability to inhibit microbial growth through various mechanisms. Studies have shown that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Antifungal Activity

The compound has also demonstrated antifungal properties. Research indicates that this compound can inhibit the growth of certain fungi, making it a candidate for further investigation in antifungal drug development .

Anticancer Effects

One of the most promising aspects of this compound is its anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism involves the modulation of specific molecular targets that are crucial for cancer cell survival .

The biological activity of this compound is attributed to its interaction with specific enzymes or receptors within cells. The thiazole ring and the chlorobenzamide moiety are essential for binding to these targets, leading to the inhibition or activation of critical biological pathways. For instance, it may inhibit certain bacterial enzymes or disrupt cancer cell signaling pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-chlorobenzamide | Chlorine atom at position 4 | Similar antimicrobial activity but different potency |

| N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)butanamide | Butanamide moiety | Enhanced flexibility may improve interactions |

| N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(2-methyl-1,3-benzothiazol-5-yl)-5-oxopyrrolidine | More complex structure | Potentially increased binding affinity |

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological assays:

- Anticancer Activity : A study reported that this compound exhibited significant cytotoxic effects against MCF-7 and HepG2 cell lines with IC50 values indicating effective concentration ranges for therapeutic applications .

- Antimicrobial Efficacy : Another research highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating potential as an antibiotic agent.

Q & A

Q. What are the standard synthetic routes for preparing N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chlorobenzamide?

The compound is synthesized via multi-step organic reactions. A common approach involves:

- Step 1 : Formation of the thiazole core using palladium-catalyzed cross-coupling reactions to establish C–N bonds between aryl halides and thiazole derivatives .

- Step 2 : Amide bond formation between the thiazole amine and 2-chlorobenzoyl chloride in pyridine or DMF, often under inert conditions to prevent oxidation .

- Step 3 : Purification via column chromatography or recrystallization from methanol .

Reaction progress is monitored using TLC and NMR spectroscopy to ensure purity (>95%) .

Q. Which analytical techniques are critical for structural characterization of this compound?

- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) using SHELX software for refinement . Example: Centrosymmetrical dimers via N–H⋯N hydrogen bonds .

- NMR spectroscopy : Confirms substitution patterns (e.g., acetyl group at C5, methyl at C4) .

- Mass spectrometry : Validates molecular weight (C₁₃H₁₂ClN₂O₂S, MW 295.76 g/mol) .

Q. What reaction mechanisms govern the formation of the thiazole-amide scaffold?

- Nucleophilic acyl substitution : The thiazole amine attacks the carbonyl carbon of 2-chlorobenzoyl chloride, forming the amide bond .

- Thiazole ring synthesis : Cyclocondensation of thiourea derivatives with α-haloketones under basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported across studies?

Discrepancies often arise from:

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency compared to non-catalytic methods .

- Temperature control : Optimal yields (70–85%) are achieved at 60–80°C, while higher temperatures degrade sensitive acetyl groups .

Methodological recommendation : Conduct kinetic studies with in-situ FTIR to identify rate-limiting steps .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

- Electron-withdrawing groups : Chloro and acetyl substituents enhance electrophilicity, improving enzyme binding (e.g., PFOR inhibition in anaerobic organisms) .

- Thiazole modifications : Replacing the methyl group at C4 with bulkier substituents (e.g., phenyl) alters steric hindrance and bioactivity .

Example : Bromo analogs show 2x higher antitumor activity in NCI-60 cell line screens compared to chloro derivatives .

Q. What methodologies are used to assess biological activity in preclinical studies?

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., PFOR) using spectrophotometric methods .

- NCI-DTP screening : Compounds are tested across 60 cancer cell lines to evaluate GI₅₀ (50% growth inhibition) and selectivity .

- Molecular docking : Predict binding modes using crystal structure data (PDB ID from ) .

Q. How can computational modeling optimize reaction conditions for novel derivatives?

Q. What strategies mitigate degradation during long-term storage?

Q. How can scale-up challenges be addressed for gram-scale synthesis?

Q. What intermolecular interactions stabilize the crystal lattice?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.